molecular formula C8H8N4 B101257 Phthalazine-1,4-diamine CAS No. 17987-70-1

Phthalazine-1,4-diamine

Cat. No. B101257
CAS RN: 17987-70-1
M. Wt: 160.18 g/mol
InChI Key: AQKDJGAPGQAXIY-UHFFFAOYSA-N
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Description

Phthalazine-1,4-diamine is a chemical compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . It is a powder at room temperature .


Synthesis Analysis

Phthalazine-1,4-diamine can be synthesized from N-aryl-4-methylphthalazin-1-amine . Another method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone .


Molecular Structure Analysis

Phthalazine-1,4-diamine contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyridazine .


Chemical Reactions Analysis

Phthalazine-1,4-diamine has been recognized as a remarkable structural lead in medicinal chemistry due to its wide application in pharmaceutical and agrochemical industries . It has been used in the synthesis of phthalazine-based compounds as potent anticancer agents .


Physical And Chemical Properties Analysis

Phthalazine-1,4-diamine is a powder at room temperature with a melting point of 248-253°C .

Scientific Research Applications

Synthesis of Phthalazine Compounds

Phthalazine-1,4-diamine is used in the synthesis of phthalazine compounds using a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . The preparation of phthalazine-trione and phthalazine-dione derivatives is achieved under reflux conditions via the one-pot three-component condensation reaction of phthalhydrazide, aromatic aldehydes, and diketones .

Structural Identification

Phthalazine-1,4-diamine plays a crucial role in the structural identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction . This involves nitrogen cyclization and tautomerization study .

Nitrogen Cyclization

Phthalazine-1,4-diamine is used in the synthesis of N-Aminophthalimides and phthalazine 1,4-diones from isobenzofuran-1,3-dione, isoindoline-1,3-dione, furo [3,4-b] pyrazine-5,7-dione, or 1 H-pyrrolo [3,4-c] pyridine-1,3-dione with monohydrate hydrazine to carry out the 5-exo or 6-endo nitrogen cyclization under different reaction conditions .

Synthesis of Heterocyclic Compounds

Phthalazine-1,4-diamine is used in the synthesis of a broad spectrum of heterocyclic compounds such as nitrogen-containing heterocycles . These heterocycles containing a phthalazine ring fragment are used in biological systems, anticonvulsant, cardiotonic, and vasorelaxant .

Green Catalyst

Phthalazine-1,4-diamine is used in the preparation of green catalysts. This green catalyst is easily recovered and re-utilized for the next reaction at least four runs without having any considerable influence on the yields .

Pharmaceutical Applications

Compounds containing phthalazine 1,4-dione moiety have been reported to possess different pharmacological properties including anti-inflammatory, cardiotonic vasorelaxant, anticonvulsant, antihypertensive, antibacterial, anti-cancer, and carbonic anhydrase enzyme activity .

Safety And Hazards

Phthalazine-1,4-diamine is classified as a hazardous substance. It may cause cancer and is suspected of causing genetic defects . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

Phthalazine-1,4-diamine and its derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research could focus on developing new efficient methods to synthesize N-heterocycles with structural diversity . This could enhance their use in a broad spectrum of medical applications .

properties

IUPAC Name

phthalazine-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDJGAPGQAXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310057
Record name phthalazine-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phthalazine-1,4-diamine

CAS RN

17987-70-1
Record name 1,4-Phthalazinediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222320
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phthalazine-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHTHALAZINE-1,4-DIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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